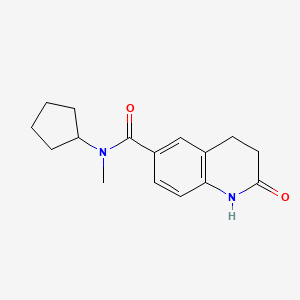
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, also known as CP-690,550 or Tofacitinib, is a small molecule that has been developed as a Janus kinase (JAK) inhibitor. JAKs are enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors, and therefore, JAK inhibitors have emerged as a promising class of drugs for the treatment of various autoimmune diseases and cancer.
Mecanismo De Acción
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide exerts its pharmacological effects by selectively inhibiting JAKs, thereby preventing the activation of downstream signaling pathways that are involved in inflammation and immune responses. By blocking the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, this compound can reduce the symptoms of autoimmune diseases and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent and selective inhibitory effect on JAKs, with minimal off-target effects on other kinases. It has also been demonstrated to have good oral bioavailability and a favorable pharmacokinetic profile. In clinical trials, this compound has been found to be effective in reducing disease activity and improving quality of life in patients with rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several advantages as a research tool, including its high potency and selectivity for JAKs, as well as its ability to inhibit multiple JAK isoforms. However, its use in experiments may be limited by its cost and availability, as well as its potential toxicity and side effects.
Direcciones Futuras
There are several areas of future research that could be explored with N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, including:
1. Investigation of its potential as a treatment for other autoimmune diseases, such as multiple sclerosis and lupus.
2. Development of more selective JAK inhibitors that target specific JAK isoforms, to minimize off-target effects.
3. Study of the long-term safety and efficacy of this compound in clinical trials, to assess its potential as a chronic therapy for autoimmune diseases.
4. Exploration of novel drug delivery systems, such as nanoparticles or liposomes, to improve the pharmacokinetics and bioavailability of this compound.
5. Investigation of the role of JAKs in cancer biology, and the potential of JAK inhibitors like this compound as anti-cancer agents.
Métodos De Síntesis
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can be synthesized through a multi-step process that involves the condensation of 2-amino-5-methylcyclopentanone with an aryl ketone, followed by the cyclization of the resulting Schiff base with a carboxylic acid anhydride. The final product is obtained after several purification steps, including crystallization and chromatography.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively studied for its therapeutic potential in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its anti-cancer properties, particularly in the treatment of leukemia and lymphoma.
Propiedades
IUPAC Name |
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18(13-4-2-3-5-13)16(20)12-6-8-14-11(10-12)7-9-15(19)17-14/h6,8,10,13H,2-5,7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBDFOXSHMLSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
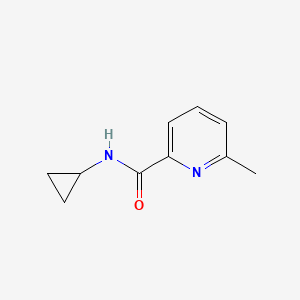
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)
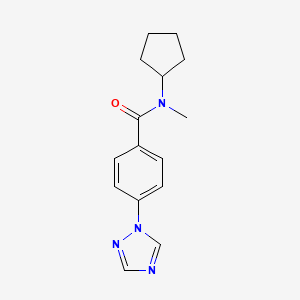
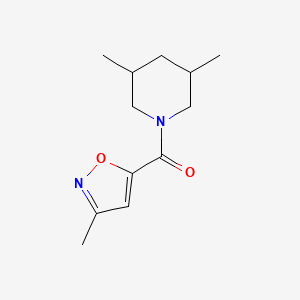
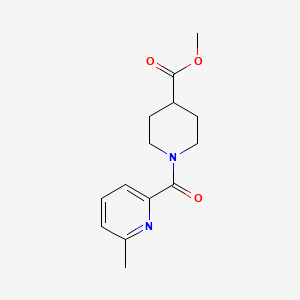

![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

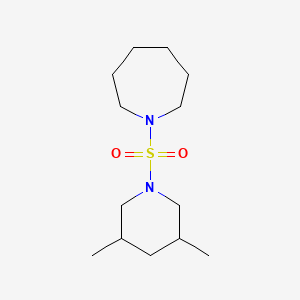
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
